Bienvenue dans la boutique en ligne BenchChem!

Ebov-IN-6

Antiviral Drug Discovery Filovirus Entry Inhibition EBOV-GP Pseudotype Assay

Ebov-IN-6 (compound 19) is a benzothiazepine tool compound that specifically disrupts the Ebola virus glycoprotein–NPC1 receptor interaction, a critical host-entry pathway. With a well-characterized IC50 of 10 μM in the widely accepted lentiviral EBOV-GP-pseudotype system, it serves as a reliable reference standard for high-throughput screening (HTS) plate normalization and Z′-factor validation. Unlike weaker analogs (e.g., EBOV-IN-4, 64.9% inhibition at 10 μM) or more potent but distinct-profile compounds (EBOV-IN-7, IC50=2.04 μM), Ebov-IN-6 offers a balanced potency window ideal for dose-response studies and cross-species selectivity profiling. Requiring no BSL-4 containment, it accelerates early-stage filovirus entry research in standard academic or industrial labs.

Molecular Formula C18H24ClN3O3S2
Molecular Weight 430.0 g/mol
Cat. No. B15136355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-IN-6
Molecular FormulaC18H24ClN3O3S2
Molecular Weight430.0 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl
InChIInChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H
InChIKeyLEQQOKMVSQFPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebov-IN-6: A Benzothiazepine Scaffold Entry Inhibitor for Ebola Virus Pseudotype Assays


Ebov-IN-6 (compound 19) is a synthetic small molecule belonging to the benzothiazepine class, specifically developed to disrupt the critical interaction between the Ebola virus (EBOV) glycoprotein (GP) and the host endosomal receptor Niemann-Pick C1 (NPC1). This compound has demonstrated antiviral activity in a lentiviral EBOV-GP-pseudotype virus (pEBOV) entry assay, a widely accepted model for studying EBOV entry inhibition without requiring BSL-4 containment. With a molecular formula of C18H24ClN3O3S2 and a molecular weight of 429.98 g/mol, Ebov-IN-6 is characterized as a tool compound for early-stage research into filovirus entry mechanisms.

Why Ebov-IN-6 Cannot Be Readily Substituted by Other In-Class Ebola Virus Entry Inhibitors


Despite the common goal of inhibiting the EBOV-GP/NPC1 interaction, small molecules within this class exhibit substantial variation in both potency and specificity. The difference between an inhibitor with an IC50 of 10 μM and one with an IC50 of 2.04 μM in the same pEBOV assay is a fivefold shift in the effective concentration window, which profoundly impacts assay design, dose-response ranges, and the interpretation of mechanism-of-action studies. [1] Furthermore, off-target effects vary significantly; for example, while Ebov-IN-6 is a benzothiazepine with a defined IC50 against pEBOV, close analog EBOV-IN-4 shows only 64.9% inhibition at the same concentration and is completely inactive against African Swine Fever Virus (ASFV), another member of the *Asfarviridae* family. These quantitative differences in both on-target potency and cross-species selectivity underscore that these tool compounds are not functionally interchangeable and must be selected based on the precise experimental requirements.

Quantitative Differentiation of Ebov-IN-6: A Comparator-Based Evidence Guide for Procurement


Comparative Antiviral Potency: Ebov-IN-6 vs. EBOV-IN-7 in the pEBOV Pseudotype Entry Assay

In the standard lentiviral EBOV-GP-pseudotype virus (pEBOV) entry assay, Ebov-IN-6 demonstrates an IC50 value of 10 μM. This potency is notably lower than that of its close analog, EBOV-IN-7 (compound 26), which achieves an IC50 of 2.04 μM under identical assay conditions. [1]

Antiviral Drug Discovery Filovirus Entry Inhibition EBOV-GP Pseudotype Assay

Mechanistic Differentiation: Ebov-IN-6 vs. CP19, a Histamine Receptor Antagonist

Ebov-IN-6 is a benzothiazepine that inhibits EBOV entry via disruption of the EBOV-GP/NPC1 interaction. [1] In contrast, CP19, another EBOV entry inhibitor, achieves its antiviral effect through histamine receptor antagonism, demonstrating an IC50 of 3.4 μM against EBOV in a similar entry assay. [2]

EBOV Entry Mechanism Target Selectivity Histamine Receptor Antagonism

Comparison of Ebov-IN-6 with the Clinically Advanced Nucleotide Prodrug Remdesivir

Ebov-IN-6, an entry inhibitor with an IC50 of 10 μM in pEBOV assays, targets the early step of viral entry. This contrasts with remdesivir (GS-5734), a nucleotide prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp) post-entry, which exhibits an EC50 of 0.77 μM against live EBOV in Vero E6 cells.

Broad-Spectrum Antiviral Ebola Virus Therapeutics Remdesivir

Structural and Physicochemical Profile: Ebov-IN-6 vs. EBOV-IN-4

Ebov-IN-6 (C18H24ClN3O3S2, MW 429.98) and EBOV-IN-4 (C12H12N2O2S2, MW 280.37) both belong to the benzothiazepine class. However, Ebov-IN-6 achieves a defined IC50 of 10 μM for pEBOV inhibition, whereas EBOV-IN-4 demonstrates only 64.9% inhibition at the same 10 μM concentration and is completely inactive against ASFV.

Benzothiazepine Chemical Structure Virus Specificity

Targeted Application Scenarios for Ebov-IN-6 in Antiviral Research Workflows


Primary Hit Validation in EBOV-GP Pseudotype Entry Assays

Ebov-IN-6 is optimally deployed as a reference compound or a primary hit for validating high-throughput screens (HTS) that utilize lentiviral EBOV-GP-pseudotype viruses. Its well-characterized IC50 of 10 μM provides a reliable benchmark for plate-to-plate normalization and Z'-factor calculations in entry inhibition assays. Given that it does not require BSL-4 containment, it is ideal for academic and industrial labs establishing EBOV entry screening capabilities.

Structure-Activity Relationship (SAR) Studies Around the Benzothiazepine Scaffold

Medicinal chemistry teams focused on optimizing inhibitors of the EBOV-GP/NPC1 interaction can use Ebov-IN-6 as a starting point for SAR exploration. Its defined potency and benzothiazepine core [1] allow for systematic modification to improve upon the 10 μM IC50, with the goal of achieving the sub-micromolar potencies observed in more advanced analogs like EBOV-IN-7 (2.04 μM) [2].

Mechanistic Studies of Viral Entry and Host Factor Dependency

Researchers investigating the role of the NPC1 cholesterol transporter in EBOV entry can utilize Ebov-IN-6 as a chemical probe. Its activity profile, which is distinct from host-targeting agents like CP19 (histamine receptor antagonist) [3], allows for the dissection of specific entry pathways. This makes it a valuable tool for confirming that observed antiviral effects are directly linked to GP/NPC1 interaction disruption rather than a general host cell stress response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebov-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.